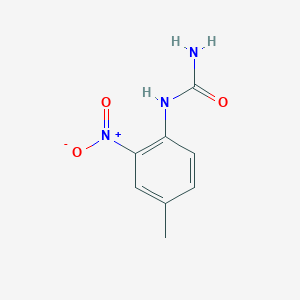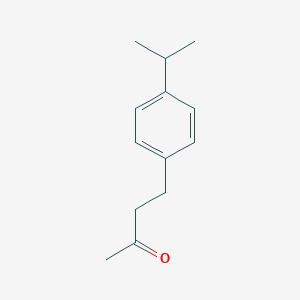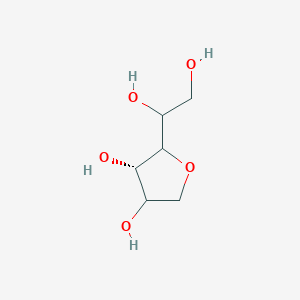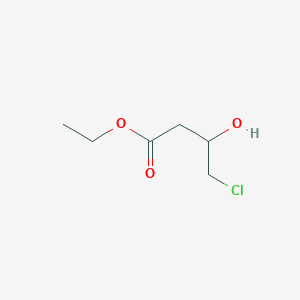
Molybdenum carbide (Mo2C)
Overview
Description
Molybdenum carbide is an extremely hard, refractory, ceramic material that is commercially used in tool bits for cutting tools. It is known for its high melting point, hardness, and excellent thermal and electrical conductivity. Molybdenum carbide exists in several phases, including γ-MoC, β-Mo2C, and γ’. The γ phase is structurally identical to tungsten carbide .
Synthetic Routes and Reaction Conditions:
Carbothermic Reduction: Molybdenum carbide can be synthesized by the carbothermic reduction of molybdenum trioxide (MoO3) with carbon black at high temperatures (1100°C to 1200°C). This method involves reducing MoO3 with insufficient carbon black to remove oxygen and generate a mixture of molybdenum carbide and molybdenum.
Hydrogen Reduction: Another method involves reducing molybdenum trioxide using a mixed gas of hydrogen and hydrocarbons (methane, heptane, toluene, and propane).
Industrial Production Methods:
High-Temperature Synthesis: Molybdenum carbide can be produced industrially by reacting molybdenum or molybdenum oxide with elemental carbon in an atmosphere of hydrogen, in a vacuum, or in the presence of hydrocarbon gases at temperatures ranging from 1200°C to 2000°C.
Self-Propagating High-Temperature Synthesis: This method involves the exothermic reaction of molybdenum and carbon to produce molybdenum carbide.
Types of Reactions:
Oxidation: Molybdenum carbide can undergo oxidation reactions, forming molybdenum oxide and carbon dioxide.
Reduction: It can be reduced to form molybdenum metal and carbon.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Hydrogenation: Hydrogen gas in the presence of molybdenum carbide as a catalyst.
Major Products:
Oxidation: Molybdenum oxide and carbon dioxide.
Reduction: Molybdenum metal and carbon.
Hydrogenation: Carbon monoxide, methane, and other hydrocarbons.
Mechanism of Action
Target of Action
Molybdenum Carbide (Mo2C) primarily targets carbon dioxide (CO2) and hydrogen (H2) molecules . It acts as a catalyst in various reactions, including the hydrogenation of CO2 , Fischer-Tropsch (FT) synthesis , methane dry reforming , and the water-gas shift (WGS) reaction . The Mo-terminated surface of Mo2C is more reactive for the dissociation of CO2 than the C-terminated surface .
Mode of Action
Mo2C interacts with its targets through a process known as catalysis . In the context of CO2 hydrogenation, Mo2C facilitates the reaction by lowering the energy barrier for the reaction, thereby increasing the rate of reaction . The Mo-terminated surface of Mo2C is particularly active, favoring H2 dissociation .
Biochemical Pathways
The primary biochemical pathway affected by Mo2C is the hydrogenation of CO2 . This process involves the conversion of CO2 into value-added chemicals or fuels, particularly when combined with H2 obtained using renewable energy . The products of this reaction can include CO, methanol, dimethyl ether (DME), methane, or heavier hydrocarbons .
Pharmacokinetics
The stability and reactivity of mo2c are crucial for its effectiveness as a catalyst .
Result of Action
The primary result of Mo2C’s action is the efficient conversion of CO2 into useful products . For example, in CO2 hydrogenation, Mo2C has been reported to yield a particularly high selectivity to CO via the reverse water-gas shift (RWGS) reaction .
Action Environment
The action of Mo2C can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the surface coverage of termination groups (Tx) on Mo2C can be tuned by H2 pretreatment conditions, which in turn controls the activity and product selectivity of Mo2C in CO2 hydrogenation . Furthermore, the γ’ phase of Mo2C, which forms at relatively low temperatures, can transform to the γ phase at 800 °C .
Scientific Research Applications
Molybdenum carbide has a wide range of scientific research applications due to its unique properties:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions, carbon dioxide hydrogenation, and hydrodesulfurization
Electrocatalysis: Molybdenum carbide is used in electrocatalysis for hydrogen production due to its excellent catalytic activity and stability.
Material Science: It is used in the development of advanced materials, such as cutting tools, wear-resistant components, and high-temperature ceramics.
Energy Storage: Molybdenum carbide is used in energy storage devices, such as supercapacitors and batteries, due to its high conductivity and stability.
Comparison with Similar Compounds
- Tungsten carbide (WC)
- Niobium carbide (NbC)
- Tantalum carbide (TaC)
Molybdenum carbide stands out due to its unique combination of high hardness, thermal stability, and excellent catalytic properties, making it a valuable material in various scientific and industrial applications.
Properties
IUPAC Name |
methane;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.2Mo/h1H4;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGQSESDQXCFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Mo].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mo2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923529 | |
| Record name | Methane--molybdenum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12069-89-5 | |
| Record name | Molybdenum carbide (Mo2C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum carbide (Mo2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--molybdenum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimolybdenum carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)





